2'-Hidroxi-3-metoxicalcona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

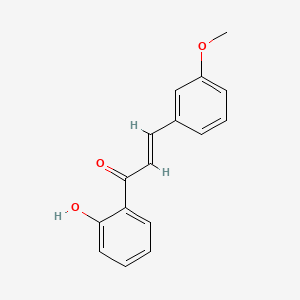

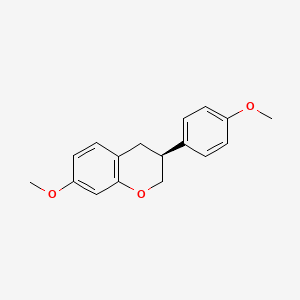

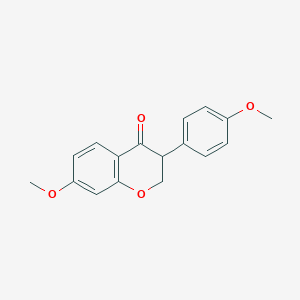

2’-Hydroxy-3-methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are characterized by their open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties .

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of other flavonoid derivatives and heterocyclic compounds.

Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.

Industry: Utilized in the development of fluorescent dyes, sensors, and as additives in dye-sensitized solar cells

Análisis Bioquímico

Biochemical Properties

2’-Hydroxy-3-methoxychalcone interacts with various enzymes and proteins. For instance, it has been shown to significantly reduce the release of MIF (macrophage migration inhibitory factor) and ICAM-1 (intercellular adhesion molecule 1) by colon cancer cells .

Cellular Effects

2’-Hydroxy-3-methoxychalcone has been found to have significant effects on various types of cells. In colon cancer cells, it has been shown to modulate the release of IL-8, MIF, VCAM-1, and ICAM-1 . This suggests that 2’-Hydroxy-3-methoxychalcone may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of chalcones, including 2’-Hydroxy-3-methoxychalcone, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Hydroxy-3-methoxychalcone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the substituents introduced.

Mecanismo De Acción

The biological activities of 2’-Hydroxy-3-methoxychalcone are attributed to its ability to modulate various molecular targets and pathways:

Anticancer: Induces apoptosis in cancer cells by activating caspase-3 and increasing the expression of pro-apoptotic proteins such as p53 and Bax.

Anti-inflammatory: Inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of inflammatory mediators.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes

Comparación Con Compuestos Similares

2’-Hydroxy-3-methoxychalcone can be compared with other chalcones and flavonoids:

Propiedades

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11,17H,1H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFWQYIIRNXCEQ-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

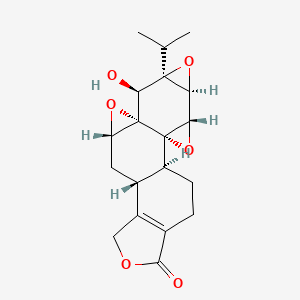

![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)